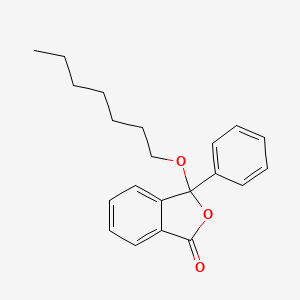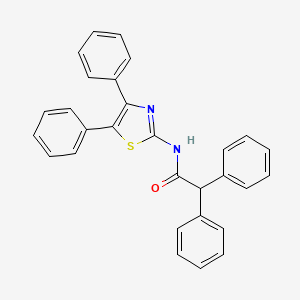![molecular formula C17H15NO3 B5213636 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B5213636.png)
9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one, also known as TDQ or TDOQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. TDQ is a bicyclic compound that contains a quinoline ring fused with a dioxin ring system, and a phenyl group attached to the quinoline ring.
Mecanismo De Acción
The mechanism of action of 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis, protein synthesis, and cell division. 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been shown to exhibit various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and mitochondrial function. 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been reported to reduce the levels of reactive oxygen species and lipid peroxidation in cells, indicating its potential as an antioxidant. 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one also inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. Furthermore, 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been shown to improve mitochondrial function by increasing the activity of respiratory complexes and reducing mitochondrial membrane potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has several advantages for laboratory experiments, including its relatively simple synthesis, low toxicity, and broad-spectrum activity against cancer cells and viruses. However, 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one also has some limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. Additionally, 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one can exhibit non-specific binding to proteins and other biomolecules, which can interfere with its activity and specificity.
Direcciones Futuras
Future research directions for 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one include the development of more efficient and selective synthesis methods, the elucidation of its mechanism of action, and the evaluation of its efficacy and safety in animal models and clinical trials. Additionally, the modification of 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one's chemical structure to improve its solubility, bioavailability, and specificity could lead to the development of more potent and effective analogs with a wider range of applications in various fields.
Métodos De Síntesis
9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one can be synthesized through various methods, including the Pictet-Spengler reaction, cyclization of 2-(2-aminophenyl)-3-hydroxy-1,4-naphthoquinone, and the condensation of 2,3-dihydroxybenzaldehyde with 2-phenyl-1,2,3,4-tetrahydroquinoline-4-one. The Pictet-Spengler reaction involves the condensation of an amino group with an aldehyde or ketone in the presence of an acid catalyst, resulting in the formation of a tetrahydro-β-carboline intermediate. The intermediate undergoes cyclization to form 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one.
Aplicaciones Científicas De Investigación
9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been demonstrated to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties. Several studies have reported that 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one exhibits a potent cytotoxic effect against various cancer cell lines, including breast, lung, and colon cancer cells. 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has also been shown to inhibit the replication of hepatitis C virus and herpes simplex virus type 1. Additionally, 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
9-phenyl-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17-9-12(11-4-2-1-3-5-11)13-8-15-16(10-14(13)18-17)21-7-6-20-15/h1-5,8,10,12H,6-7,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLBBDSIGSAIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(CC(=O)NC3=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5213556.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B5213567.png)
![4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5213574.png)
![2-methoxy-4-methyl-1-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B5213579.png)
![4-(acetylamino)-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5213583.png)
![4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5213597.png)
![1-acetyl-4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5213607.png)

![N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5213622.png)
![5-{[(2-furylmethyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213625.png)

![1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine](/img/structure/B5213637.png)

![N~2~-(2,3-dichlorophenyl)-N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5213645.png)